4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Anticancer Cytotoxicity Thiazolone

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) is a heterocyclic small molecule with a thiazolone core (molecular formula C5H7NOS, MW 129.18). Its predicted pKa is 9.51±0.40 and predicted density is 1.178±0.06 g/cm³.

Molecular Formula C5H7NOS
Molecular Weight 129.18
CAS No. 1250781-53-3
Cat. No. B3225636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-dihydro-1,3-thiazol-2-one
CAS1250781-53-3
Molecular FormulaC5H7NOS
Molecular Weight129.18
Structural Identifiers
SMILESCCC1=CSC(=O)N1
InChIInChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7)
InChIKeyVOHHVGOLNMVKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3): Core Chemical and Pharmacological Baseline for Procurement Evaluation


4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) is a heterocyclic small molecule with a thiazolone core (molecular formula C5H7NOS, MW 129.18) . Its predicted pKa is 9.51±0.40 and predicted density is 1.178±0.06 g/cm³ . The compound is a solid powder with a characteristic sulfurous odor, soluble in common organic solvents such as acetone, ethanol, and dichloromethane . It is available from commercial vendors typically at a 95% purity specification, with long-term storage recommended in cool, dry conditions .

Why Generic Thiazolone Substitution Fails: The Critical Role of the 4-Ethyl Group in 1250781-53-3


Thiazolone derivatives exhibit diverse biological activities—including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects—that are highly sensitive to specific substitution patterns [1]. The biological profile of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one is fundamentally shaped by the ethyl substituent at the 4-position of the thiazolone ring. Even minor alterations, such as replacing the 4-ethyl group with a phenyl, halogenated phenyl, or pyridinyl moiety, can drastically change potency, selectivity, and physicochemical properties . Consequently, substituting this compound with a seemingly similar thiazolone analog can compromise assay reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions. The following quantitative evidence establishes the unique performance parameters that define the procurement value of this specific compound.

Quantitative Differentiation of 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3) Versus Key Comparators


Cytotoxicity Profile Across Human Cancer Cell Lines: 4-Ethyl vs. 4-Phenyl Thiazolone Analog

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one exhibits a distinct cytotoxicity profile compared to its 4-phenyl analog. The ethyl-substituted compound shows moderate activity against HeLa, MCF-7, and A549 cell lines, with IC50 values ranging from 15 to 20 µM . In contrast, the 4-phenyl analog (CAS 63615-85-0) is primarily used as a synthetic intermediate for antifungal and antiviral agents rather than as a direct cytotoxic agent, indicating a different functional application .

Anticancer Cytotoxicity Thiazolone

Kinase Inhibition Potential: PI3K Pathway Engagement of 4-Ethyl Thiazolone vs. Inactive Analogs

Substituted thiazolones, including 4-ethyl derivatives, are claimed as inhibitors of phosphoinositide-3-kinase (PI3K) activity, a critical pathway in oncology and inflammation [1]. In a high-throughput screening (HTS) context, 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one was reported to have an IC50 > 55.69 µM against a specific kinase target, classifying it as 'inactive' in that particular assay . This contrasts with other thiazolone analogs, such as those developed for HCV NS5B polymerase, which achieve picomolar potency (IC50 = 0.6 nM) [2].

PI3K Kinase Inhibition Thiazolone

Solubility and Predicted Physicochemical Profile: 4-Ethyl vs. 4-Aryl Thiazolones

4-Ethyl-2,3-dihydro-1,3-thiazol-2-one demonstrates favorable solubility in common organic solvents (acetone, ethanol, dichloromethane) . Its predicted pKa of 9.51±0.40 and lower molecular weight (129.18 g/mol) compared to 4-aryl analogs (e.g., 4-(3-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one, MW ~211 g/mol) suggest improved membrane permeability and formulation flexibility.

Solubility Physicochemical Properties Thiazolone

Recommended Research and Industrial Applications for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS 1250781-53-3)


Chemical Probe for PI3K Pathway Investigation (With Specificity Controls)

Utilize 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one as a moderate-affinity chemical probe for studying PI3K-related signaling, based on its inclusion in patent claims for thiazolone PI3K inhibitors [1]. The compound's low potency against a counter-screen kinase (IC50 > 55.69 µM) makes it valuable for experiments requiring a tool compound with a defined, non-promiscuous activity profile, in contrast to high-potency, broad-spectrum kinase inhibitors.

Cytotoxicity Reference Standard in Oncology Panel Screens

Employ this compound as a reference standard for moderate cytotoxicity in oncology panel screens. With established IC50 values of 15 µM (HeLa), 20 µM (MCF-7), and 18 µM (A549) [1], it provides a consistent benchmark for evaluating the potency of novel thiazole-based anticancer agents and for calibrating high-throughput cytotoxicity assays.

Scaffold for Structure-Activity Relationship (SAR) Studies

Use 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one as a starting scaffold for medicinal chemistry optimization. Its low molecular weight (129.18) and favorable solubility in organic solvents [1] facilitate synthetic derivatization. Modifications at the 5-position or on the nitrogen atom can be systematically explored to improve potency and selectivity against desired targets, while the 4-ethyl group serves as a fixed pharmacophoric element.

Positive Control for Selectivity Profiling Assays

Leverage the compound's demonstrated inactivity (IC50 > 55.69 µM) [1] against certain kinase targets as a negative or low-activity control in selectivity profiling panels. This helps establish baseline activity levels and confirms assay window integrity, ensuring that observed inhibition by other compounds is genuine and not an artifact of assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-2,3-dihydro-1,3-thiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.